molecular formula C23H16F3N3O3 B2541185 2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 342615-55-8

2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2541185
CAS No.: 342615-55-8
M. Wt: 439.394
InChI Key: CABXKYXOJAOEDY-UHFFFAOYSA-N
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Description

The compound 2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione features a dihydro-2H-pyrrolo[3,4-d]isoxazole core substituted at three positions:

  • Position 2: Phenyl group (aromatic, hydrophobic).
  • Position 3: Pyridin-2-yl group (heterocyclic, capable of hydrogen bonding via the nitrogen lone pair).
  • Position 5: 3-(Trifluoromethyl)phenyl group (strongly electron-withdrawing due to CF₃, enhancing metabolic stability and lipophilicity).

Properties

IUPAC Name

2-phenyl-3-pyridin-2-yl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O3/c24-23(25,26)14-7-6-10-16(13-14)28-21(30)18-19(17-11-4-5-12-27-17)29(32-20(18)22(28)31)15-8-2-1-3-9-15/h1-13,18-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABXKYXOJAOEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, which has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its potential applications in cancer therapy, antimicrobial properties, and immunomodulatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H14F3N3O2\text{C}_{19}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_2

This structure features a pyrrolo[3,4-d]isoxazole core, which is known for its biological significance.

Antitumor Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antitumor properties. Specifically, the compound has shown promising results against various cancer cell lines:

  • Cytotoxicity Testing : In vitro studies using the MTT assay revealed that this compound exhibits potent cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. The IC50 values for these cell lines were reported as follows:
Cell LineIC50 (µM)
HCT-1166.3
PC38.0

These values indicate that the compound is more effective than standard chemotherapy agents such as 5-fluorouracil in certain contexts .

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Isoxazole derivatives have been noted for their effectiveness against various pathogens. For instance:

  • Antibacterial Activity : Compounds similar to 2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole have demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Immunomodulatory Effects

Research has indicated that isoxazole derivatives can modulate immune responses. The compound's potential immunosuppressive activity was evaluated in several studies:

  • Inhibition of Immune Responses : The compound exhibited inhibitory effects on T-cell proliferation and cytokine production in vitro, suggesting its utility in conditions requiring immune modulation .

Case Studies

  • Study on Anticancer Activity :
    A recent study compared the efficacy of various pyrrolo[3,4-d]isoxazole derivatives against HCT-116 and PC3 cells. The results indicated that the tested compound had a superior cytotoxic effect compared to standard treatments, highlighting its potential as a lead compound in cancer therapy .
  • Antimicrobial Evaluation :
    In another study focusing on antimicrobial activity, derivatives of isoxazoles, including our compound of interest, were screened for their ability to inhibit bacterial growth. The findings suggested that these compounds could serve as effective alternatives to existing antibiotics .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group has been linked to increased potency in certain anticancer agents, potentially enhancing the efficacy of this compound in targeting tumor cells.
  • Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents. The ability to inhibit bacterial growth can be attributed to the unique electronic properties imparted by the trifluoromethyl and pyridine groups.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, studies on related compounds indicate potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • Receptor Modulation : Research indicates that compounds with similar frameworks can interact with various receptors, including nicotinic acetylcholine receptors. This interaction could lead to applications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study focusing on the synthesis and evaluation of isoxazole derivatives demonstrated that modifications similar to those present in 2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione resulted in significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Properties

Research on pyridine-containing compounds has shown that they possess broad-spectrum antimicrobial activity. A derivative of this compound was tested against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antibiotic agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Substituent Positions) Position 2 Position 3 Position 5 Molecular Weight (g/mol) Key Functional Groups
Target Compound Phenyl Pyridin-2-yl 3-(Trifluoromethyl)phenyl ~449.4* CF₃, pyridine, isoxazole-dione
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl) analog 2-Methylphenyl 4-(Dimethylamino)phenyl 2-Chlorophenyl ~466.9 Cl, dimethylamino, methyl
5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)-3-(4-methoxyphenyl)-2-methyl analog Methyl 4-Methoxyphenyl Chloro-trifluoromethylpyridinyl 470.8 CF₃, methoxy, chloro-pyridine
3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl) analog Spirocyclohexane-dionyl - 3-(Trifluoromethyl)phenyl ~514.4* CF₃, spirocyclic diketone
5-(4-Methylphenyl)-3-(2-methylpropyl)-2-phenyl analog Phenyl 2-Methylpropyl (isobutyl) 4-Methylphenyl ~404.5* Methyl, isobutyl

*Calculated based on molecular formulas.

Table 2: Hypothesized Property Differences

Compound Solubility (Predicted) logP (Estimated) Potential Bioactivity Insights
Target Compound Moderate ~3.5 Pyridine may enhance H-bonding; CF₃ improves stability.
2-Chlorophenyl analog Higher (due to dimethylamino) ~3.8 Electron-donating groups may increase receptor affinity.
Methoxyphenyl analog Moderate ~3.2 Methoxy group could improve membrane permeability.
Spirocyclic analog Low ~4.1 Spiro structure may restrict conformation, affecting binding.
Isobutyl analog Low ~4.5 Hydrophobic groups may limit solubility but enhance lipophilicity.

Key Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (CF₃) in the target compound and analogs and enhances metabolic stability and hydrophobic interactions.

Heterocyclic vs. Aromatic Substituents :

  • The pyridin-2-yl group (target compound) offers hydrogen-bonding capability, while the 4-methoxyphenyl group in introduces steric bulk and moderate polarity.

Spirocyclic Modifications :

  • The spiro structure in introduces conformational rigidity, which may reduce entropy penalties during target binding but could also limit flexibility required for interaction with certain receptors.

Alkyl vs.

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